molecular formula C22H23N3O3 B2783072 2-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one CAS No. 2380176-42-9

2-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one

Cat. No. B2783072
CAS RN: 2380176-42-9
M. Wt: 377.444
InChI Key: VSWGHGKCZFFCCM-UHFFFAOYSA-N
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Description

The compound “2-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one” is a complex organic molecule. It contains a bicyclo[2.2.1]hept-5-ene-2-carbonyl group, which is a seven-membered ring structure with a carbonyl group . This group is attached to an azetidin-3-yl group, which is a four-membered ring containing a nitrogen atom. The molecule also contains a 6-(2-methoxyphenyl)pyridazin-3-one group, which is a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms) substituted with a methoxyphenyl group and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic features of its constituent groups. The bicyclo[2.2.1]hept-5-ene-2-carbonyl group would have a rigid, three-dimensional structure due to the ring system . The azetidin-3-yl group would add another ring, and the 6-(2-methoxyphenyl)pyridazin-3-one group would contribute additional aromaticity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the carbonyl groups, the nitrogen in the azetidin-3-yl ring, and the aromatic pyridazine ring . These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar groups such as carbonyl and methoxy could influence its solubility properties . The bicyclic structure could impact its boiling and melting points .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include developing efficient synthetic routes, studying its reactivity and interactions with other molecules, and investigating any biological activity .

properties

IUPAC Name

2-[1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-5-3-2-4-17(20)19-8-9-21(26)25(23-19)16-12-24(13-16)22(27)18-11-14-6-7-15(18)10-14/h2-9,14-16,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWGHGKCZFFCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4CC5CC4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{Bicyclo[2.2.1]hept-5-ene-2-carbonyl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

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